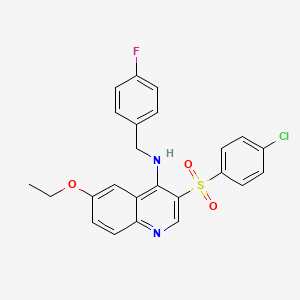

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine

Description

3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine is a quinoline-based compound featuring a sulfonyl group at the 3-position, an ethoxy group at the 6-position, and a 4-fluorobenzyl-substituted amine at the 4-position. Its molecular formula is C24H19ClFN2O3S (molecular weight: 484.94 g/mol).

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN2O3S/c1-2-31-19-9-12-22-21(13-19)24(28-14-16-3-7-18(26)8-4-16)23(15-27-22)32(29,30)20-10-5-17(25)6-11-20/h3-13,15H,2,14H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZFULPMCIJENY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine is a synthetic compound that belongs to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The structural features of this compound suggest that it may exhibit a range of pharmacological properties, including antitumor and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 470.9 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities. Its sulfonamide group is also significant as sulfonamides are often associated with antimicrobial effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. A study reported that quinoline derivatives exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating their potential use in treating malignancies related to this parasite .

In vitro experiments demonstrated that this compound could inhibit the growth of cancer cell lines with high selectivity, suggesting its application in targeted cancer therapy .

Antimicrobial Activity

The antibacterial properties of this compound have also been investigated. A study found that similar sulfonamide-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, which is crucial for DNA replication .

Case Study 1: Anticancer Efficacy

In a preclinical study, the efficacy of this quinoline derivative was evaluated using xenograft models in mice. The results indicated that oral administration led to complete tumor stasis in a human gastric carcinoma model, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Research Findings

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The quinolin-4-amine scaffold is shared among analogs, but substituent variations significantly impact properties:

Key Observations :

- Sulfonyl vs. Halogen Substitutions: The sulfonyl group in the target compound and its methoxybenzyl analog increases molecular weight and polar surface area (PSA ~62.1 Ų) compared to non-sulfonylated analogs like N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (PSA ~45 Ų). This may reduce membrane permeability but enhance target binding .

- Fluorobenzyl vs. Methoxybenzyl : Replacing 4-fluoro with 4-methoxy in the benzyl group marginally decreases molecular weight (484.94 vs. 482.99) but maintains similar logP values. The methoxy group may improve solubility due to increased polarity, while fluorine enhances metabolic stability .

- Synthetic Efficiency: The one-step synthesis of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) contrasts with multi-step routes for sulfonylated quinolines, suggesting trade-offs between structural complexity and efficiency.

Physicochemical Properties

- In contrast, compounds with trifluoromethyl or bromo groups (e.g., ) may have lower logP, balancing solubility and permeability.

- Hydrogen Bonding : The sulfonyl group contributes two hydrogen bond acceptors, increasing PSA (62.1 Ų) compared to analogs lacking sulfonyl or ether groups (e.g., PSA ~45–50 Ų for ).

Bioactivity and Therapeutic Potential

While direct biological data for the target compound are unavailable, structural analogs provide context:

- Antibacterial Activity: Quinoline derivatives like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (compound 7, ) show potent antibacterial effects, suggesting the core scaffold’s versatility.

- CB1 Receptor Antagonism: JD5037, a sulfonylated pyrazole-carboximidamide , highlights the therapeutic relevance of sulfonyl groups in peripheral CB1 antagonism for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine?

- Answer : The synthesis typically involves multi-step organic reactions:

Quinoline Core Formation : Condensation of aniline derivatives with ketones or aldehydes to construct the quinoline scaffold.

Sulfonylation : Introduction of the 4-chlorophenylsulfonyl group via nucleophilic substitution or sulfonic acid coupling.

Etherification : Ethoxy group incorporation at the 6-position using alkylation (e.g., Williamson ether synthesis).

Benzylation : N-(4-fluorobenzyl) substitution via reductive amination or SN2 displacement.

- Characterization : Confirmation via H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.2 ppm ), HRMS (mass accuracy <2 ppm ), and X-ray crystallography (for solid-state structure validation ).

Q. Which analytical techniques are critical for structural validation of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., ethoxy CH at δ 1.2–1.4 ppm; quinoline protons at δ 8.2–9.0 ppm) . C NMR confirms carbon frameworks, including sulfonyl (C-SO) and fluorobenzyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] with <2 ppm error ).

- X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated in structurally similar quinoline derivatives .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Answer :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Antiparasitic Screening : Plasmodium falciparum growth inhibition assays for antimalarial potential, following protocols in .

- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices.

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be systematically resolved?

- Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or cellular uptake differences. Mitigation strategies include:

- Standardized Assay Replicates : Use ≥3 biological replicates with controls (e.g., chloroquine for antimalarial studies ).

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., sulfonyl vs. morpholine groups ) to identify critical pharmacophores.

- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation as a cause of false negatives.

Q. What strategies improve aqueous solubility without compromising target binding?

- Answer :

- Polar Substituents : Introduce hydroxyl or amine groups at non-critical positions (e.g., morpholine in enhances solubility ).

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) for in vitro assays.

- Prodrug Design : Temporarily mask hydrophobic groups (e.g., esterification of ethoxy) for improved bioavailability.

Q. How can synthetic yield be optimized for large-scale research applications?

- Answer :

- Flow Chemistry : Continuous reaction setups (e.g., Omura-Sharma-Swern oxidation ) reduce side reactions and improve reproducibility.

- Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings (common in quinoline synthesis).

- Microwave-Assisted Synthesis : Accelerate steps like cyclization or sulfonylation, reducing reaction times from hours to minutes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.